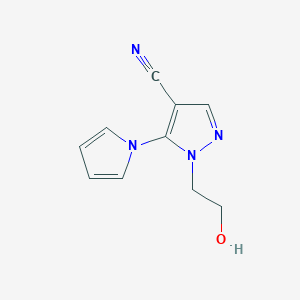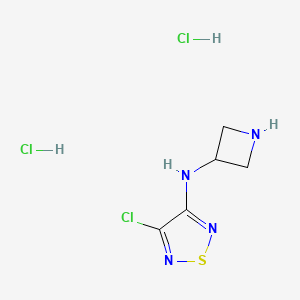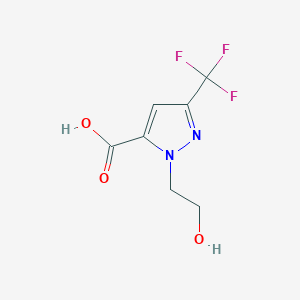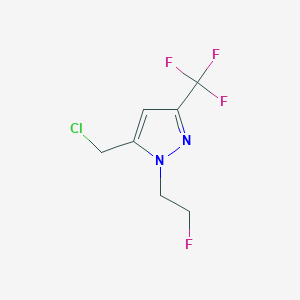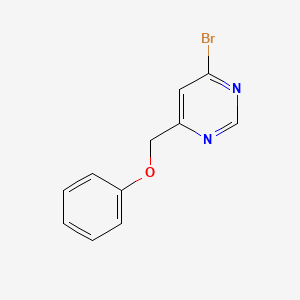
4-Bromo-6-(phenoxymethyl)pyrimidine
説明
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-(phenoxymethyl)pyrimidine involves weak intermolecular forces like π···π, CH···π interactions along with Br···Br interaction . A DFT computational exploration of the optimized molecular geometry closely correlated with that of the crystal geometry .Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, have been found to exhibit various chemical reactions. For instance, 4-chloro and 4-bromo pyrimidine hybrids have shown significant activity against certain cell lines .Physical And Chemical Properties Analysis
This compound is a pale yellow crystalline powder with a molecular weight of 268.1 g/mol. It is soluble in most organic solvents.科学的研究の応用
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized and evaluated for their antiviral activities, particularly against retroviruses. A study highlighted the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at the C5 position, showing marked inhibition of retrovirus replication in cell culture. These compounds demonstrated antiretroviral activity comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
DNA Photolyase Activity
Research on DNA photolyase, an enzyme repairing UV-induced DNA damage, has shown the critical role of pyrimidine derivatives in understanding the repair mechanisms. A specific study characterized a photolyase targeting pyrimidine (6-4) photoproducts, highlighting the enzyme's action spectrum and efficiency in repairing DNA damage caused by UV light (Kim et al., 1994).
Analgesic and Antipyretic Properties
Novel pyrimidine derivatives of the coumarin moiety have been synthesized and shown significant analgesic and antipyretic activities. These compounds were found to enhance DNA cleavage activities, indicating their potential therapeutic applications (Keri et al., 2010).
Antioxidant Properties
The antioxidant properties of pyrimidine derivatives have also been studied, with certain 6-substituted-2,4-dimethyl-3-pyridinols showing effectiveness as chain-breaking antioxidants in organic solutions. This research provides insights into the potential use of pyrimidine derivatives in developing new antioxidant compounds (Wijtmans et al., 2004).
Charge Transfer Materials
In material science, pyrimidine derivatives have been explored for their charge transfer properties. A study on 4,6-di(thiophen-2-yl)pyrimidine derivatives revealed their potential as efficient charge transfer materials, suggesting applications in electronics and optoelectronics (Irfan, 2014).
将来の方向性
The future directions for 4-Bromo-6-(phenoxymethyl)pyrimidine and similar compounds involve further exploration of their synthesis methods, chemical reactions, and biological activities. There is also a need for more comprehensive studies on their safety and hazards. The development of more potent and efficacious drugs with pyrimidine scaffold is an area of ongoing research .
作用機序
Biochemical Pathways
4-Bromo-6-(phenoxymethyl)pyrimidine is often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the coupling of an organoboron compound (like this compound) with a halide using a palladium catalyst .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound can maintain stability and efficacy under a variety of conditions.
生化学分析
Biochemical Properties
4-Bromo-6-(phenoxymethyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, pyrimidine derivatives, including this compound, have shown potential in inhibiting certain enzymes involved in cancer cell proliferation . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, pyrimidine derivatives like this compound can induce apoptosis and inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms . Additionally, it affects various cell types differently, depending on the specific cellular context and the presence of other interacting molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, pyrimidine derivatives have been known to inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis . This inhibition disrupts the synthesis of nucleotides, leading to impaired DNA replication and cell division.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can remain stable under specific conditions, maintaining their biochemical activity over extended periods . Degradation products may also form, potentially altering the compound’s efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting cellular homeostasis. For instance, it may affect the pyrimidine biosynthesis pathway, leading to changes in nucleotide pools and subsequent effects on DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, such as the nucleus or mitochondria. These localization patterns are essential for understanding the compound’s mode of action and potential therapeutic applications .
特性
IUPAC Name |
4-bromo-6-(phenoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-6-9(13-8-14-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPPTMGQTVLIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1492015.png)
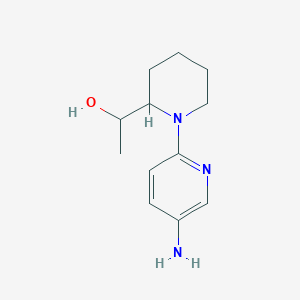

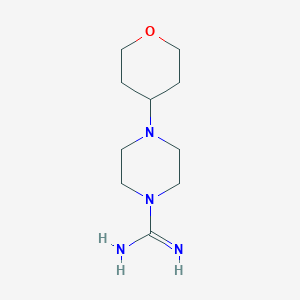
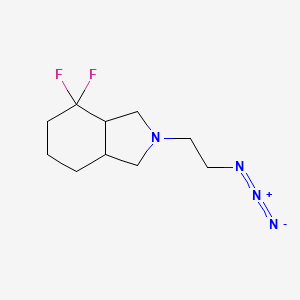

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)


